molecular formula C13H14N2O2 B016321 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one CAS No. 25652-50-0

5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one

Cat. No.: B016321
CAS No.: 25652-50-0
M. Wt: 230.26 g/mol
InChI Key: HDBCLYQJIRLJOB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one can be achieved through a one-pot three-component synthesis. This method involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea in the presence of a catalyst such as calcium chloride in refluxing ethanol . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the pyrimidine ring .

Comparison with Similar Compounds

Properties

IUPAC Name

5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-11(9(2)16)12(15-13(17)14-8)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBCLYQJIRLJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343840
Record name 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25652-50-0
Record name 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ACETYL-6-METHYL-4-PHENYL-3,4-DIHYDRO-1H-PYRIMIDIN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one
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Customer
Q & A

Q1: What is the significance of using ionic liquids in the synthesis of these pyrimidine derivatives?

A: The research highlights the use of a Bronsted acidic quaternary ammonium sulphate ionic liquid, [Et3NH][HSO4], as both a solvent and catalyst in synthesizing substituted 1-(1-(6-methyl-2-oxo-4-phenyl-1,2,3,4tetrahydropyrimidin-5-yl)ethylidene)thiosemicarbazide derivatives from 5-acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. [] This approach offers several advantages:

    Q2: What were the key findings regarding the antimicrobial activity of the synthesized compounds?

    A: The synthesized pyrimidine derivatives were tested against various bacterial strains (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and a fungal strain (Candida albicans). [] The study found:

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